Cas no 91777-65-0 (Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl-)
![Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl- structure](https://www.kuujia.com/scimg/cas/91777-65-0x500.png)
91777-65-0 structure
Product name:Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl-
Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl-
- 1-[[3-(aminomethyl)phenyl]methyl]-3-phenylurea
- AKOS005894502
- DTXSID30656211
- N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea
- 91777-65-0
-
- Inchi: InChI=1S/C15H17N3O/c16-10-12-5-4-6-13(9-12)11-17-15(19)18-14-7-2-1-3-8-14/h1-9H,10-11,16H2,(H2,17,18,19)
- InChI Key: FZRIHMIYEZTHJY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC(=O)NCC2=CC=CC(=C2)CN
Computed Properties
- Exact Mass: 255.137162174g/mol
- Monoisotopic Mass: 255.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 1.3
Urea, N-[[3-(aminomethyl)phenyl]methyl]-N'-phenyl- Related Literature
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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